2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-3-methylpyridine
Description
Properties
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c1-16-3-2-12-24-20(16)27-15-17-8-13-25(14-9-17)21(26)22(10-11-22)18-4-6-19(23)7-5-18/h2-7,12,17H,8-11,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVJTKGRPFSBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-3-methylpyridine is a substituted piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Core structure : Piperidine ring with a cyclopropanecarbonyl substitution.
- Functional groups : Methoxy and methyl pyridine moieties.
Research indicates that the compound may function as an orexin type 2 receptor agonist , which plays a crucial role in regulating various physiological processes such as appetite, sleep, and energy homeostasis. The agonistic activity at orexin receptors suggests potential applications in treating disorders related to these systems, including obesity and narcolepsy .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant activity against certain cancer cell lines. For instance, it has been shown to inhibit fatty acid synthase (FASN), which is crucial for lipid metabolism and is often overexpressed in various cancers .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | FASN inhibition |
| A549 (Lung) | 15.0 | Apoptosis induction |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
In Vivo Studies
In vivo studies using murine models have further supported the potential therapeutic effects of this compound. Notably, it has been evaluated for its anti-inflammatory properties and its ability to modulate metabolic pathways.
- Study Findings :
- The compound reduced inflammation markers in a murine model of rheumatoid arthritis.
- It showed improved metabolic profiles in high-fat diet-induced obesity models.
Case Studies
- Rheumatoid Arthritis Model : A study demonstrated that administration of the compound resulted in a significant decrease in joint swelling and inflammatory cytokines, suggesting its potential as a treatment for rheumatoid arthritis .
- Obesity Management : Another case study highlighted its efficacy in reducing body weight and improving glucose tolerance in obese mice, indicating a role in metabolic regulation .
Pharmacokinetics
The pharmacokinetic profile of the compound has been characterized through various studies:
- Absorption : Rapid absorption post oral administration.
- Distribution : High tissue permeability with significant central nervous system penetration.
- Metabolism : Primarily metabolized via hepatic pathways.
- Excretion : Predominantly excreted through urine.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to 2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-3-methylpyridine exhibit significant anticancer properties. A study highlighted the synthesis of piperidine derivatives that showed promising inhibitory effects on c-Met kinase, a target involved in cancer cell proliferation. The IC50 values for these compounds ranged from 8.6 to 81 nM against various cancer cell lines, indicating their potential as anticancer agents .
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders. Similar piperidine derivatives have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems. For instance, compounds that activate soluble guanylate cyclase have shown efficacy in lowering intraocular pressure, which is relevant for conditions like glaucoma . This suggests a broader applicability in neurological conditions where modulation of similar pathways may be beneficial.
Scaffold for New Drug Development
The unique structural features of this compound make it an attractive scaffold for drug development. Its ability to interact with various biological targets can be exploited to design new therapeutics. The incorporation of fluorinated phenyl groups has been shown to enhance binding affinity and selectivity, which is crucial in drug design .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound can lead to the optimization of its pharmacological properties. By modifying different components of the molecule, researchers can develop analogs with improved efficacy and reduced side effects. This approach is fundamental in the pharmaceutical industry for creating more effective drugs .
Potential Side Effects and Toxicity
While exploring its applications, it is also critical to consider potential side effects and toxicity profiles associated with the compound. Preliminary studies on related compounds indicate that while they may exhibit strong therapeutic effects, they can also lead to adverse reactions if not properly optimized . Rigorous testing through preclinical models will be necessary to ascertain safety profiles before clinical application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
